N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride
Description
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c1-10(2)4-7-9-6(3-8)5-11-7;;/h5H,3-4,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQVKPKAXWKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Intermediate
The initial step involves the construction of the 1,3-thiazole ring bearing a 4-(aminomethyl) substituent. This is commonly achieved by:
- Reacting appropriate α-haloketones or α-haloaldehydes with thiourea or related sulfur-nitrogen nucleophiles under controlled conditions.
- The aminomethyl group is introduced either by reduction of a corresponding nitrile or by direct substitution on a halomethyl precursor.
Formation of the Dihydrochloride Salt
The final compound is isolated as the dihydrochloride salt by:
- Treating the free base with hydrochloric acid gas or aqueous hydrochloric acid.
- This salt form enhances the compound’s stability, solubility, and ease of handling.
Representative Synthetic Procedure (Based on ChemBK Data)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Reaction of dimethylamine with 1,3-thiazol-2-ylmethyl halide | Formation of N,N-dimethylaminomethyl-thiazole intermediate |
| 2 | Isolation and purification of intermediate | Crystallization or extraction |
| 3 | Treatment with HCl (gas or aqueous) | Formation of dihydrochloride salt |
| 4 | Drying and storage at room temperature | Final product obtained as a stable solid |
Research Findings and Optimization Insights
- Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are preferred for reductive amination due to their mildness and selectivity, avoiding over-reduction or side reactions.
- Solvent Choice: Organic solvents such as dimethylformamide, tetrahydrofuran, or toluene are commonly used to optimize solubility and reaction rates.
- Temperature Control: Reactions are typically conducted at ambient to slightly elevated temperatures (20–40 °C) to balance reaction kinetics and minimize decomposition.
- Salt Formation: The dihydrochloride salt is preferred over other acid salts (e.g., trifluoroacetic acid salts) for its superior stability and ease of crystallization.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Dimethylamine source | Aqueous or anhydrous dimethylamine | Purity affects yield |
| Reducing agent | Sodium triacetoxyborohydride or cyanoborohydride | Selectivity for reductive amination |
| Solvent | DMF, THF, or toluene | Solvent polarity influences reaction rate |
| Temperature | 20–40 °C | Higher temps may cause side reactions |
| Acid for salt formation | HCl (gas or aqueous) | Forms stable dihydrochloride salt |
| Reaction time | Several hours (4–24 h) | Monitored by TLC or HPLC |
Chemical Reactions Analysis
Scientific Research Applications
Pharmacological Research
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride has been studied for its potential pharmacological effects. Its thiazole ring structure is known to contribute to various biological activities, including antimicrobial and antifungal properties. Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds in drug development .
Biochemical Studies
This compound is utilized in biochemical assays and proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within biological systems. The compound's structural characteristics allow it to bind to amino acids, which can be exploited in enzyme inhibition studies .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are often explored for their potential therapeutic applications, including their roles as anti-cancer agents and in the treatment of neurodegenerative diseases .
Material Science
The compound's unique chemical properties have also led to its exploration in material science, particularly in the development of functionalized polymers and nanomaterials. The incorporation of thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of specific enzymes by thiazole-containing compounds. The study demonstrated that this compound effectively inhibited enzyme activity in vitro, highlighting its potential role in therapeutic applications targeting metabolic pathways .
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: It can bind to enzyme active sites, particularly those involving thiazole-like structures, inhibiting their activity.
Cellular Pathways: The aminomethyl and dimethylamine groups can interact with cellular receptors or transporters, modulating signaling pathways or cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A detailed comparison of structurally related thiazole derivatives is provided below, focusing on substituents, physicochemical properties, and applications:
Key Differences and Implications
Substituent Reactivity: The aminomethyl group in the target compound enhances nucleophilicity, making it more reactive than the chloromethyl analogue (CAS: 82586-71-8). This difference is critical in medicinal chemistry, where the aminomethyl group allows for conjugation with carboxylic acids or carbonyl-containing molecules . The chloromethyl analogue serves as a key impurity in the synthesis of Nizatidine, a histamine H₂-receptor antagonist, but lacks the versatility of the aminomethyl derivative for further modifications .
In contrast, the dimethylamine group in the target compound may favor interactions with enzymes or receptors in biochemical pathways . Thiazoles with dichlorophenyl substituents (e.g., CAS: 338749-93-2) show strong intermolecular interactions (N–H⋯N hydrogen bonds), influencing their crystallinity and stability .
Physicochemical Properties :
- The dihydrochloride salt form of the target compound improves water solubility compared to neutral thiazole derivatives, facilitating its use in aqueous reaction conditions .
- The pyrazole-thiazole hybrid (CAS: 28469-09-2) has a higher molecular weight (285.22 g/mol) due to the pyrazole ring, which may reduce membrane permeability compared to simpler thiazole derivatives .
Synthetic Utility: The chloromethyl derivative (CAS: 82586-71-8) is synthesized via alkylation of thiazole intermediates, while the aminomethyl analogue requires additional steps, such as reductive amination or protection/deprotection strategies . Derivatives like 2-(3,4-dichlorophenyl)acetamide (CAS: Not provided) are synthesized via carbodiimide-mediated coupling, a method applicable to the target compound for introducing amide-linked functionalities .
Biological Activity
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride, a compound with the CAS number 1158234-43-5, has garnered attention for its biological activity. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C7H15Cl2N3S
- Molecular Weight : 244.19 g/mol
- CAS Number : 1158234-43-5
The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The thiazole moiety may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological properties:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antimicrobial properties, suggesting potential applications in treating infections.
- Cytotoxicity : Preliminary studies indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical lab, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis. These findings suggest potential applications in cancer therapy.
Research Findings Summary
Research has demonstrated that compounds similar to this compound often engage in non-covalent interactions with cellular components. This characteristic is crucial for their biological activity and therapeutic potential.
Q & A
Q. What are the challenges in crystallizing this compound for structural studies?
- Methodological Answer : The hydrochloride salt’s polarity complicates crystallization. Strategies include:
- Solvent Screening : Use ethanol/ethyl acetate mixtures for slow vapor diffusion.
- Counterion Exchange : Replace Cl⁻ with less chaotropic ions (e.g., PF₆⁻) via ion-exchange resin.
- Cryo-Cooling : Prevents crystal degradation during X-ray data collection (100 K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
